1-[4-[fluoro(methyl)phosphoryl]oxybutyl]pyrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-[fluoro(methyl)phosphoryl]oxybutyl]pyrene is a chemical compound with the molecular formula C21H20FO2P and a molecular weight of 354.35 . This compound is known for its unique structure, which includes a pyrene moiety attached to a butyl ester group, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
The synthesis of methylphosphonofluoridic acid 4-(1-pyrenyl)butyl ester typically involves the esterification of 4-(1-pyrenyl)butanol with methylphosphonofluoridic acid. The reaction conditions often require the use of a catalyst and an appropriate solvent to facilitate the esterification process . Industrial production methods may involve large-scale esterification reactions under controlled conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-[4-[fluoro(methyl)phosphoryl]oxybutyl]pyrene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-[4-[fluoro(methyl)phosphoryl]oxybutyl]pyrene has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound’s unique structure allows it to be used in fluorescence studies and as a probe in biological assays.
Medicine: Research is ongoing to explore its potential use in drug development and delivery systems.
Wirkmechanismus
The mechanism of action of methylphosphonofluoridic acid 4-(1-pyrenyl)butyl ester involves its interaction with specific molecular targets. The pyrene moiety allows the compound to intercalate into DNA, making it useful in studies involving DNA interactions. Additionally, the ester group can undergo hydrolysis, releasing the active phosphonofluoridic acid, which can then interact with various biological pathways .
Vergleich Mit ähnlichen Verbindungen
1-[4-[fluoro(methyl)phosphoryl]oxybutyl]pyrene can be compared with other similar compounds such as:
4-(1-Pyrenyl)butyric acid: This compound lacks the phosphonofluoridic acid moiety, making it less reactive in certain chemical reactions.
1-Pyrenebutanol: This compound has a hydroxyl group instead of the ester group, affecting its solubility and reactivity.
1-Pyrenecarboxylic acid: This compound has a carboxylic acid group, making it more acidic and reactive in different chemical environments. The uniqueness of methylphosphonofluoridic acid 4-(1-pyrenyl)butyl ester lies in its combination of the pyrene moiety with the phosphonofluoridic acid ester, providing distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
67000-88-8 |
---|---|
Molekularformel |
C21H20FO2P |
Molekulargewicht |
354.4 g/mol |
IUPAC-Name |
1-[4-[fluoro(methyl)phosphoryl]oxybutyl]pyrene |
InChI |
InChI=1S/C21H20FO2P/c1-25(22,23)24-14-3-2-5-15-8-9-18-11-10-16-6-4-7-17-12-13-19(15)21(18)20(16)17/h4,6-13H,2-3,5,14H2,1H3 |
InChI-Schlüssel |
VSWBPUDGAWYALA-UHFFFAOYSA-N |
SMILES |
CP(=O)(OCCCCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1)F |
Kanonische SMILES |
CP(=O)(OCCCCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1)F |
Synonyme |
4-(1-pyrenyl)butyl methylphosphonofluoridate PBMPF pyrenebutylmethylphosphonofluoridate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.